C.I. Direct Red 83 molecular structure and azo bond characteristics
C.I. Direct Red 83 molecular structure and azo bond characteristics
An In-depth Technical Guide to the Molecular Structure and Azo Bond Characteristics of C.I. Direct Red 83
Abstract
This technical guide provides a comprehensive analysis of C.I. Direct Red 83, a significant member of the disazo class of direct dyes. We delve into its molecular architecture, with a particular focus on the characteristics and reactivity of its azo bonds, which are fundamental to its chromophoric properties. This document explores the synthesis, spectroscopic properties, and chemical reactivity, including the critical process of azo bond cleavage. Methodologies for the analysis and degradation of the dye are presented, providing valuable insights for researchers, scientists, and professionals in drug development and environmental science.
Introduction to C.I. Direct Red 83
C.I. Direct Red 83, also known by its Colour Index number 29225, is a synthetic organic compound classified as a disazo direct dye.[1][2] Direct dyes are so named because they can be applied directly to cellulosic fibers like cotton, paper, and leather without the need for a mordant, due to their affinity for these materials.[1][3] C.I. Direct Red 83 is valued for its ability to produce a bluish-red to red-light purple hue and is noted for its water solubility.[2][4] Like other azo colorants, its structure is characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore responsible for its color.[5][6] The study of its structure and the reactivity of its azo bonds is crucial for understanding its application performance, stability, and environmental impact.
Molecular Structure of C.I. Direct Red 83
The structural identity of C.I. Direct Red 83 is defined by its specific arrangement of aromatic rings, azo linkages, and various functional groups.
| Property | Value | Source(s) |
| C.I. Name | Direct Red 83 | [2] |
| C.I. Number | 29225 | [1][2] |
| CAS Number | 15418-16-3 | [1][2][7] |
| Chemical Class | Disazo | [1][2] |
| Molecular Formula | C₃₃H₂₀N₆Na₄O₁₇S₄ (for the sodium salt) | [2][4][8] |
| Molecular Weight | 992.77 g/mol | [2][4][8] |
| Synonyms | Direct Red D-BL, Direct Fast Rubin BLL, Direct Red 3BL | [1][3][4] |
IUPAC Name: The complex IUPAC name for the copper-complexed form is dicopper;tetrasodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate.[7]
Key Structural Features:
-
Aromatic Systems: The backbone of the molecule consists of substituted naphthalene and benzene rings. These aromatic systems provide the scaffold for the chromophore and influence the dye's affinity for fibers.
-
Azo Groups (-N=N-): As a disazo dye, the molecule contains two azo linkages. These groups connect the aromatic rings, creating an extended conjugated system that is essential for color.[1][9]
-
Sulfonic Acid Groups (-SO₃H): The presence of multiple sulfonate groups (as sodium salts) confers high water solubility, a key characteristic for its application in aqueous dyeing processes.[3][10]
-
Urea Linkage (-NH-CO-NH-): A central urea group links two large naphthalenic units, contributing to the molecule's overall size and planarity, which enhances its substantivity for cellulose.[2][8]
-
Hydroxyl Groups (-OH): Hydroxyl groups are positioned ortho to the azo linkages, a common feature in azo dyes that can influence color and allows for the formation of metal complexes.[6]
-
Copper Complex: C.I. Direct Red 83 is typically supplied as a copper complex. The copper ions chelate with the dye molecule, significantly improving its lightfastness.[7][8]
The Azo Bonds: Core of Chromophoric Properties
The color of C.I. Direct Red 83 is a direct consequence of its electronic structure, which is dominated by the two azo bonds integrated within an extended system of conjugated double bonds.
-
Chromophore and Conjugation: The -N=N- group is the primary chromophore.[5] It connects the aromatic rings, and the alternating single and double bonds across the molecule form a large conjugated system. This delocalization of π-electrons lowers the energy required for electronic transitions. When the molecule absorbs light in the visible spectrum (for Direct Red 83, the peak is around 540-544 nm), electrons are excited to a higher energy level, and the complementary color (bluish-red) is observed.[11][12][13]
-
Classification: Azo dyes are classified based on the number of azo groups they contain. With two such groups, C.I. Direct Red 83 is classified as a disazo dye.[1][9][14] This is distinct from monoazo (one group), trisazo (three groups), or polyazo (many groups) dyes.[9]
-
Stability and Labile Nature: While the extended conjugation provides stability to the molecule, the azo linkage is also considered its most chemically reactive and labile portion.[5] This reactivity is central to the dye's degradation pathways.
Synthesis and Chemical Reactivity
The industrial synthesis of C.I. Direct Red 83 involves a sequence of well-established chemical reactions.
Synthesis Workflow
The manufacturing process consists of three main stages: diazotization, azo coupling, and metal complexation.[2][8]
-
Diazotization: Two molar equivalents of an aromatic amine, 3-Amino-4-methoxybenzenesulfonic acid, are treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This converts the primary amine groups (-NH₂) into highly reactive diazonium salt groups (-N₂⁺).
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. The diazonium salt acts as an electrophile, attacking the electron-rich coupling component to form the two azo linkages.
-
Metal Complexation: The resulting disazo dye is treated with a copper sulfate solution in the presence of ammonia. During this process, the copper ions form a stable complex with the dye. A methoxy group is also replaced by a hydroxyl group, which facilitates the chelation.[2][8] This final step is crucial for enhancing the dye's fastness properties.
Reactivity: Azo Bond Cleavage
The azo bond is susceptible to cleavage under reductive conditions, a process with significant environmental and toxicological implications.[5][15]
Reductive Cleavage: This process involves the breaking of the nitrogen-nitrogen double bond, typically through the addition of electrons from a reducing agent or via enzymatic action from microorganisms.[15][16] This scission breaks the conjugated system, leading to a loss of color (decolorization), and breaks the parent molecule down into smaller aromatic amines.[17][18] The potential toxicity of these resulting amines is a major area of concern in the environmental fate of azo dyes.[18][19]
Advanced Oxidation Processes (AOPs): Studies have also investigated the degradation of Direct Red 83 using AOPs like the photo-Fenton process.[12][20] These methods utilize highly reactive hydroxyl radicals to attack the dye molecule, leading to the cleavage of the azo bond and further degradation of the aromatic rings.[11][20]
Experimental Protocols
Protocol 1: Spectrophotometric Analysis
Objective: To determine the maximum absorbance wavelength (λmax) of C.I. Direct Red 83 in an aqueous solution.
Methodology:
-
Preparation of Stock Solution: Accurately weigh 10 mg of C.I. Direct Red 83 powder and dissolve it in 100 mL of deionized water to prepare a 100 mg/L stock solution.
-
Preparation of Working Solution: Dilute the stock solution to a suitable concentration (e.g., 10 mg/L) that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Scan: Use a UV-Visible spectrophotometer to scan the absorbance of the working solution across the visible spectrum (e.g., 400 nm to 700 nm), using deionized water as a blank.
-
Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. For Direct Red 83, this is expected to be around 540-544 nm.[11][12]
Protocol 2: Azo Bond Reductive Cleavage
Objective: To demonstrate the decolorization of C.I. Direct Red 83 via chemical reduction of the azo bonds.
Methodology:
-
Prepare Dye Solution: Prepare a 50 mL aqueous solution of C.I. Direct Red 83 (e.g., 20 mg/L) in a beaker or flask. Measure its initial absorbance at λmax.
-
Introduce Reducing Agent: While stirring, add a small amount of a strong reducing agent, such as sodium dithionite (Na₂S₂O₄), to the solution.
-
Observe Decolorization: The colored solution should rapidly lose its color as the azo bonds are cleaved.
-
Confirm Decolorization: After a few minutes, take another absorbance reading at the previously determined λmax. A significant decrease in absorbance confirms the destruction of the chromophore.[11]
Applications and Implications
The unique molecular structure of C.I. Direct Red 83 directly informs its utility and its environmental profile.
-
Dyeing Applications: Its large, planar structure and the presence of multiple hydrogen-bonding sites (hydroxyl and urea groups) contribute to its high affinity for cellulosic substrates, making it an effective direct dye for paper and textiles.[1][3] The copper complexation ensures good lightfastness, a desirable property for dyed goods.[8]
-
Environmental and Toxicological Significance: The primary concern with C.I. Direct Red 83, as with many azo dyes, is the potential for the reductive cleavage of its azo bonds to release aromatic amines into the environment.[18][19] Some aromatic amines are known or suspected carcinogens.[18] Therefore, understanding the degradation pathways and the toxicity of the resulting products is a critical area of research for ensuring the environmental safety of this class of dyes.
Conclusion
C.I. Direct Red 83 is a structurally complex and commercially important disazo dye. Its molecular architecture, centered around two azo bonds connecting substituted aromatic systems, is engineered to provide a vibrant red color, water solubility, and direct affinity for cellulosic fibers. The azo linkages are the heart of its chromophoric properties but also represent the most reactive sites, susceptible to reductive cleavage. This duality makes the study of C.I. Direct Red 83 a compelling topic, bridging the fields of color chemistry, materials science, and environmental toxicology. A thorough understanding of its structure-property relationships is essential for its effective application and for mitigating its potential environmental impact.
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